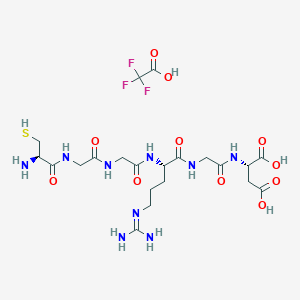
Cggrgd (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cggrgd (tfa) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis starts with the attachment of the first amino acid, cysteine, to the resin. Subsequent amino acids (glycine, arginine, glycine, and aspartic acid) are added step-by-step using coupling reagents and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Cggrgd (tfa) involves large-scale SPPS. The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cggrgd (tfa) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Major Products Formed
The major product formed from the synthesis of Cggrgd (tfa) is the peptide itself. During cleavage, the peptide is released from the resin, and protecting groups are removed to yield the final product .
Wissenschaftliche Forschungsanwendungen
Cggrgd (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Industry: Utilized in the development of biomaterials for medical devices and implants.
Wirkmechanismus
Cggrgd (tfa) exerts its effects by binding to integrin receptors on the cell surface. The RGD sequence (Arg-Gly-Asp) is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation . The presence of cysteine at the N-terminal allows for thiol-disulfide exchange reactions, which can further modulate its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
RGD Peptide: Lacks the cysteine residue and is less versatile in thiol-disulfide exchange reactions.
GRGDSP Peptide: Another RGD-containing peptide with different amino acid sequence and properties.
Uniqueness
Cggrgd (tfa) is unique due to the presence of cysteine at the N-terminal, which allows for additional chemical modifications and interactions. This makes it more versatile in various applications compared to other RGD peptides .
Eigenschaften
Molekularformel |
C21H34F3N9O11S |
|---|---|
Molekulargewicht |
677.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H33N9O9S.C2HF3O2/c20-9(8-38)16(34)25-5-12(29)24-6-13(30)27-10(2-1-3-23-19(21)22)17(35)26-7-14(31)28-11(18(36)37)4-15(32)33;3-2(4,5)1(6)7/h9-11,38H,1-8,20H2,(H,24,29)(H,25,34)(H,26,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)(H4,21,22,23);(H,6,7)/t9-,10-,11-;/m0./s1 |
InChI-Schlüssel |
GMMAILJSHZOPSA-AELSBENASA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


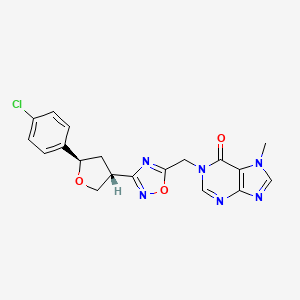

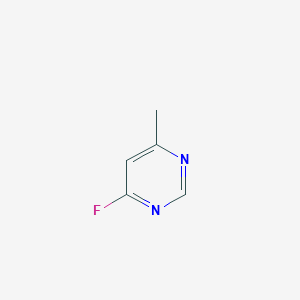
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
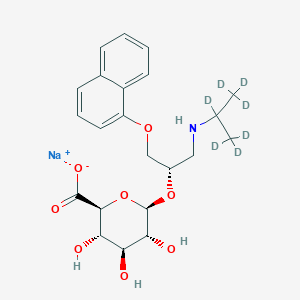
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
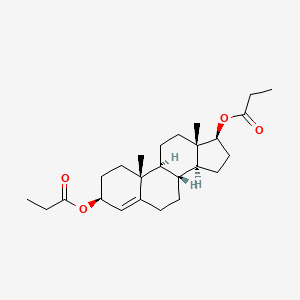
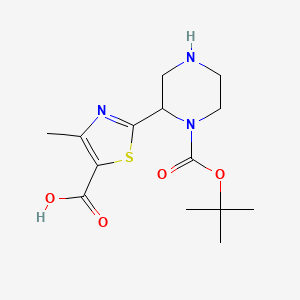
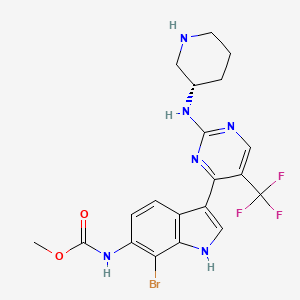
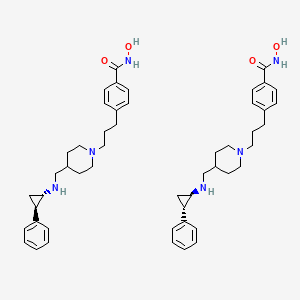
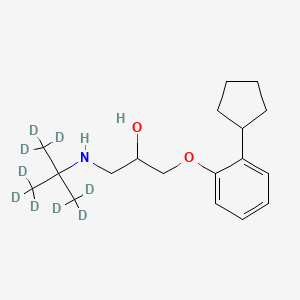
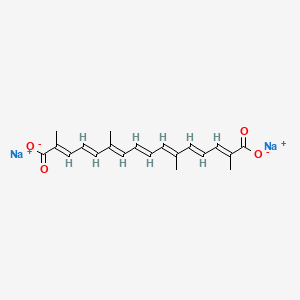
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
